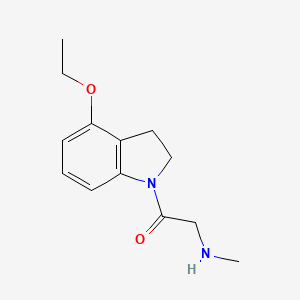

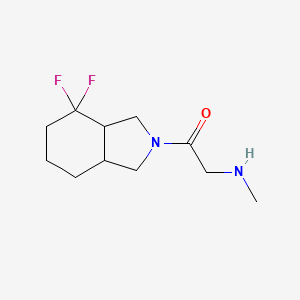

![molecular formula C11H11N3O B1491240 1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098030-70-5](/img/structure/B1491240.png)

1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Descripción general

Descripción

“1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For instance, the synthesis of some new (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones directly linked to either pyrazole, pyrazoline, pyrazolidine counterparts, or to substituted thio and hydrazono functionalities is described .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 1-Ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole Applications

The compound “1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole” exhibits a range of scientific applications due to its unique chemical structure. Below is a detailed analysis of its applications across various fields of research:

Antileishmanial Activity

1-Ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole: derivatives have shown promising results in the treatment of leishmaniasis. These compounds exhibit potent activity against Leishmania aethiopica , with certain derivatives demonstrating superior efficacy compared to standard drugs . The molecular docking studies suggest that these derivatives can serve as potential pharmacophores for developing safe and effective antileishmanial agents.

Antimalarial Potential

In addition to their antileishmanial properties, these pyrazole derivatives also display significant antimalarial effects. They have been evaluated against Plasmodium berghei in mice, showing substantial suppression of the parasite’s growth . This suggests a potential for these compounds to be developed into new antimalarial drugs, especially in the face of increasing drug resistance.

Molecular Docking Studies

The molecular structure of 1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole allows for effective molecular interactions with biological targets. Molecular docking studies have justified the compound’s antileishmanial activity by demonstrating its binding affinity to specific proteins involved in the disease process .

Therapeutic Potential in Infectious Diseases

Imidazole-containing compounds, like our subject compound, are known for their broad therapeutic potential. They have been used to treat a variety of infectious diseases due to their ability to act on different biological pathways . This versatility makes them valuable in the pharmaceutical industry for the development of new treatments.

Antioxidant Properties

Pyrazole derivatives have been reported to possess antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress . This property is crucial in the prevention of various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Efficacy

The antimicrobial activity of pyrazole derivatives extends to combating bacteria and fungi. They have been synthesized for use as antimicrobial agents, providing an alternative to traditional antibiotics and antifungal medications .

Chemotherapeutic Value

Given their diverse pharmacological effects, pyrazole derivatives are being explored for their chemotherapeutic value. They hold promise in the development of novel drugs to overcome antimicrobial resistance, which is a growing concern in global healthcare .

Drug Development Synthon

The imidazole ring, a component of the compound , is a critical synthon in drug development. It forms the core structure of many natural products and pharmaceuticals, underlining the importance of such compounds in medicinal chemistry .

Direcciones Futuras

The future directions for “1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its biological activities and potential applications in drug development. As imidazole is an important synthon in the development of new drugs , there could be potential for “1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole” in this area.

Mecanismo De Acción

Target of Action

Imidazole-containing compounds are known to interact with a variety of biological targets, contributing to their broad range of chemical and biological properties .

Mode of Action

It’s worth noting that imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with their targets can vary widely depending on the exact structure of the compound.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

1-ethyl-6-(furan-2-yl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-13-5-6-14-11(13)8-9(12-14)10-4-3-7-15-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERIGWQOSKBHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine](/img/structure/B1491157.png)

![3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491158.png)

![azetidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1491166.png)

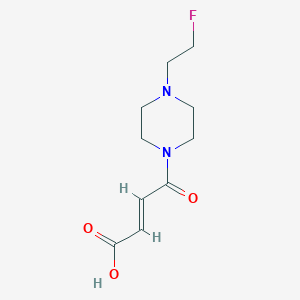

![(E)-4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491167.png)

![4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1491172.png)

![3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide](/img/structure/B1491173.png)

![(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid](/img/structure/B1491178.png)

![2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491179.png)